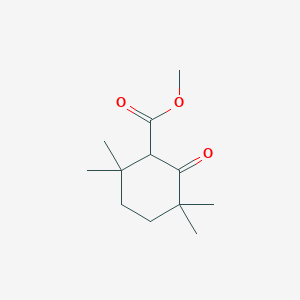

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

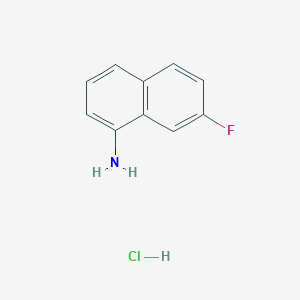

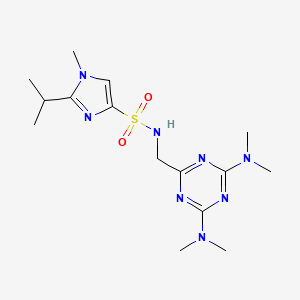

“Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 2551117-50-9 . It has a molecular weight of 212.29 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20O3/c1-11(2)6-7-12(3,4)9(13)8(11)10(14)15-5/h8H,6-7H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and it should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Chemo- and Stereoselective Reactions: Methyl (S)-α-diazo-2,2-dimethyl-β-oxo-1,3-dioxolane-2-butanoate undergoes a dirhodium(II)-catalyzed C-H insertion reaction, showcasing the compound's potential in synthesizing optically active, highly functionalized cyclopentanes. This reaction underscores the versatility of methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate derivatives in stereoselective chemical synthesis (Yakura et al., 1999).

- Photochemical Reactions: The compound's photochemistry has been explored, demonstrating its ability to undergo selective photocyclization, leading to the formation of complex cyclic structures. Such studies highlight its role in developing photochemical methods for synthesizing novel organic compounds (Anklam et al., 1985).

Combustion and Fuel Studies

- Combustion Chemistry: Methylcyclohexane, a related compound, serves as a surrogate in fuel studies, helping to understand the combustion chemistry of cycloalkanes. Research in this area aids in developing kinetic models for more complex fuels, highlighting the relevance of studying compounds like methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate in energy research (Wang et al., 2014).

Catalysis and Organic Synthesis

- Nickel(I) Salen-Catalyzed Reduction: The compound's derivatives are used in nickel(I) salen-catalyzed reactions for ring expansions, demonstrating its utility in organic synthesis, particularly in the context of catalysis and the development of new synthetic methodologies (Mubarak et al., 2007).

- Carbonylation Reactions: Its derivatives have also been utilized in carbonylation reactions catalyzed by palladium(II) chloride–triphenylphosphine, further underscoring the compound's importance in the synthesis of carboxylate esters and the exploration of reaction mechanisms (Yoshida et al., 1976).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-11(2)6-7-12(3,4)9(13)8(11)10(14)15-5/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOHLIOJQGCSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1C(=O)OC)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)

methyl}pyridin-2-amine](/img/structure/B2532168.png)

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)

![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)